N-[(8-methyl-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]-2-(2-methyl-3-propanoyl-1H-indol-1-yl)acetamide
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Overview
Description
N-[(8-methyl-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]-2-(2-methyl-3-propanoyl-1H-indol-1-yl)acetamide is a complex organic compound that features a unique combination of benzodioxepin and indole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(8-methyl-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]-2-(2-methyl-3-propanoyl-1H-indol-1-yl)acetamide typically involves multi-step organic synthesis. One common approach includes:
Formation of the Benzodioxepin Moiety: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzodioxepin ring.
Attachment of the Indole Moiety: The indole derivative is synthesized separately, often through Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.
Coupling Reaction: The final step involves coupling the benzodioxepin and indole moieties through a nucleophilic substitution reaction, typically using a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed on the carbonyl groups using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the acetamide group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like K2CO3 in DMF.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted acetamides or indoles.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
In biological research, the compound is studied for its potential as a bioactive molecule. Its indole moiety is known for its biological activity, including antimicrobial and anticancer properties .
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic applications. The combination of benzodioxepin and indole structures may offer unique pharmacological properties, making it a candidate for drug development.
Industry
In the industrial sector, the compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-[(8-methyl-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]-2-(2-methyl-3-propanoyl-1H-indol-1-yl)acetamide involves its interaction with various molecular targets. The indole moiety can interact with biological receptors, potentially inhibiting or activating specific pathways. The benzodioxepin structure may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with a simpler indole structure.
Benzodioxepin derivatives: Compounds with similar benzodioxepin structures but different substituents.
Uniqueness
The uniqueness of N-[(8-methyl-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]-2-(2-methyl-3-propanoyl-1H-indol-1-yl)acetamide lies in its combined structure of benzodioxepin and indole moieties
Properties
Molecular Formula |
C25H28N2O4 |
---|---|
Molecular Weight |
420.5 g/mol |
IUPAC Name |
N-[(8-methyl-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]-2-(2-methyl-3-propanoylindol-1-yl)acetamide |
InChI |
InChI=1S/C25H28N2O4/c1-4-21(28)25-17(3)27(20-9-6-5-8-19(20)25)15-24(29)26-14-18-13-23-22(12-16(18)2)30-10-7-11-31-23/h5-6,8-9,12-13H,4,7,10-11,14-15H2,1-3H3,(H,26,29) |
InChI Key |
PNYJRIYYEROZMR-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=C(N(C2=CC=CC=C21)CC(=O)NCC3=CC4=C(C=C3C)OCCCO4)C |
Origin of Product |
United States |
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